molecular formula C22H20N2O4 B14368570 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione CAS No. 93397-92-3

6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione

Cat. No.: B14368570
CAS No.: 93397-92-3
M. Wt: 376.4 g/mol
InChI Key: LRSLVVJQVMPFDR-UHFFFAOYSA-N
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Description

6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione is a complex organic compound belonging to the phenoxazine family Phenoxazines are heterocyclic compounds characterized by an oxazine ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with ortho-aminophenol, followed by cyclization and acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, each with distinct chemical and physical properties.

Scientific Research Applications

6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione involves its interaction with cellular components at the molecular level. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione stands out due to its specific functional groups, which impart unique chemical reactivity and biological activity. Its acetyl and diethylamino groups enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

93397-92-3

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

6-acetyl-9-(diethylamino)-3-hydroxybenzo[a]phenoxazin-5-one

InChI

InChI=1S/C22H20N2O4/c1-4-24(5-2)13-6-9-17-18(10-13)28-22-19(12(3)25)21(27)16-11-14(26)7-8-15(16)20(22)23-17/h6-11,26H,4-5H2,1-3H3

InChI Key

LRSLVVJQVMPFDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C4=C(C=C(C=C4)O)C(=O)C(=C3O2)C(=O)C

Origin of Product

United States

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